N-(5-methoxy-1,3-thiazol-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide
Description
N-(5-methoxy-1,3-thiazol-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide is a complex organic compound that features a thiazole ring, a thiophene ring, and a pyrrolidine ring
Properties
IUPAC Name |
N-(5-methoxy-1,3-thiazol-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S2/c1-18-11-8-14-12(20-11)15-13(17)16-6-2-4-9(16)10-5-3-7-19-10/h3,5,7-9H,2,4,6H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFYFHQUPVOWAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(S1)NC(=O)N2CCCC2C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methoxy-1,3-thiazol-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the formation of the thiazole ring, followed by the introduction of the methoxy group. The thiophene ring is then attached through a series of substitution reactions. Finally, the pyrrolidine ring is incorporated, and the carboxamide group is introduced under specific reaction conditions, often involving the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from the laboratory to industrial levels.
Chemical Reactions Analysis
Types of Reactions
N-(5-methoxy-1,3-thiazol-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: Both electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as halides, alkyl groups, or aryl groups.
Scientific Research Applications
N-(5-methoxy-1,3-thiazol-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole and thiophene derivatives have shown efficacy.
Industry: It is used in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(5-methoxy-1,3-thiazol-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(5-methoxy-1,3-thiazol-2-yl)-4-(1,3-thiazol-2-yl)piperidine-1-carboxamide
- N-(5-methoxy-1,3-thiazol-2-yl)-4-thiophen-2-ylpiperazine-1-carboxamide
- N-(5-methoxy-1,3-thiazol-2-yl)-4-methyl-4-[(4-methylpiperazin-1-yl)methyl]piperidine-1-carboxamide
Uniqueness
N-(5-methoxy-1,3-thiazol-2-yl)-2-thiophen-2-ylpyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and ring structures. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
